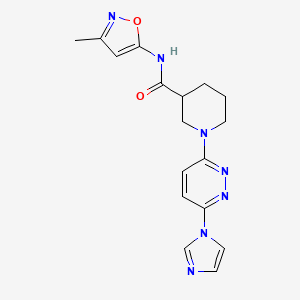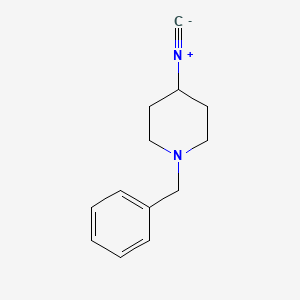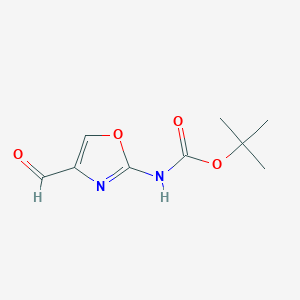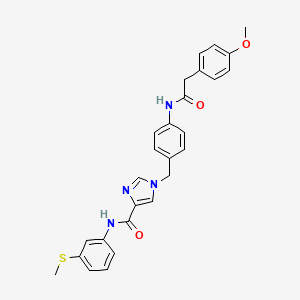
1-(4-(2-(4-甲氧基苯基)乙酰氨基)苯甲基)-N-(3-(甲硫基)苯基)-1H-咪唑-4-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration and the specific reactions used. It might involve reactions such as acylation, alkylation, and condensation .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the imidazole ring suggests that the compound might have aromatic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetamido group could undergo hydrolysis to form a carboxylic acid and an amine . The benzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like acetamido and carboxamide could make the compound soluble in polar solvents .科学研究应用
杂环化合物合成
1-(4-(2-(4-甲氧基苯基)乙酰胺)苄基)-N-(3-(甲硫基)苯基)-1H-咪唑-4-甲酰胺用于合成各种杂环化合物。例如,通过涉及类似化合物的反应合成了5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺之类的衍生物。然后对这些合成产物进行体外细胞毒活性评估,以对抗癌细胞,表明其在药物化学研究中的潜力 (Hassan, Hafez, & Osman, 2014)。
抗病毒和抗菌研究
已探索与1-(4-(2-(4-甲氧基苯基)乙酰胺)苄基)-N-(3-(甲硫基)苯基)-1H-咪唑-4-甲酰胺相关的化合物在抗病毒和抗菌应用中的潜力。一系列结构上与该化合物相关的2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶被设计出来,并显示出抗鼻病毒活性 (Hamdouchi et al., 1999)。
新型药物剂的开发
1-(4-(2-(4-甲氧基苯基)乙酰胺)苄基)-N-(3-(甲硫基)苯基)-1H-咪唑-4-甲酰胺的化学结构有助于新型药物剂的开发。例如,由类似化合物合成的新型双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶表现出显着的抗原生动物活性,突出了它们的治疗潜力 (Ismail et al., 2004)。
咪唑衍生物的合成
已研究使用类似于1-(4-(2-(4-甲氧基苯基)乙酰胺)苄基)-N-(3-(甲硫基)苯基)-1H-咪唑-4-甲酰胺的化合物合成的咪唑衍生物的治疗特性。这些衍生物在抗球虫活性、苯并咪唑衍生物合成等领域显示出潜力,表明该化学物质在多样化的医学和药物研究中具有实用性 (Rogers et al., 1964)。
未来方向
属性
IUPAC Name |
1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-34-23-12-8-19(9-13-23)14-26(32)29-21-10-6-20(7-11-21)16-31-17-25(28-18-31)27(33)30-22-4-3-5-24(15-22)35-2/h3-13,15,17-18H,14,16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBJTVKGGUQMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)
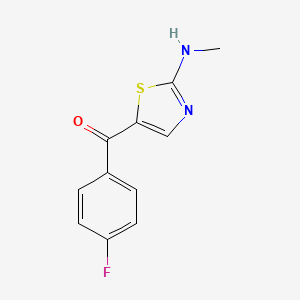
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)

![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)
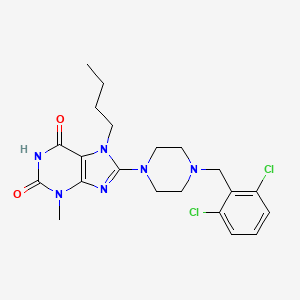


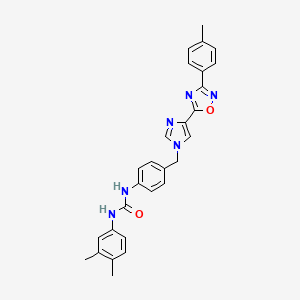
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2753560.png)
![1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2753562.png)
